molecular formula C11H15IN4O5S B12368845 Enmetazobactam hydriodide CAS No. 1379594-98-5

Enmetazobactam hydriodide

Cat. No.: B12368845
CAS No.: 1379594-98-5
M. Wt: 442.23 g/mol
InChI Key: GSBNEXCMKCGSGW-GNPQZNTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Enmetazobactam hydriodide is synthesized through a series of chemical reactions involving penicillanic acid derivatives. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Enmetazobactam hydriodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives and substituted triazolium compounds .

Scientific Research Applications

Enmetazobactam hydriodide has a wide range of scientific research applications, including:

Mechanism of Action

Enmetazobactam hydriodide exerts its effects by inhibiting the action of extended-spectrum beta-lactamases. These enzymes hydrolyze third-generation cephalosporins, leading to antibiotic resistance. This compound forms a stable acyl-enzyme complex with the beta-lactamase, preventing the hydrolysis of the antibiotic and thereby restoring its efficacy . The molecular targets include serine residues in the active site of the beta-lactamase enzyme .

Comparison with Similar Compounds

Uniqueness of Enmetazobactam Hydriodide: this compound is unique due to its enhanced stability and efficacy compared to other beta-lactamase inhibitors. It has a broader spectrum of activity and can inhibit a wider range of beta-lactamases, including those that are resistant to other inhibitors .

Properties

CAS No.

1379594-98-5

Molecular Formula

C11H15IN4O5S

Molecular Weight

442.23 g/mol

IUPAC Name

(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;iodide

InChI

InChI=1S/C11H14N4O5S.HI/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20;/h3-4,8-9H,5-6H2,1-2H3;1H/t8-,9+,11+;/m1./s1

InChI Key

GSBNEXCMKCGSGW-GNPQZNTHSA-N

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-]

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-]

Origin of Product

United States

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